Morpholine Amide vs. Thiomorpholine Amide: Predicted Target Engagement and Selectivity Divergence in FXIa Inhibitor Series
The dihydroindolizinone patent (IN201727023878A) discloses a generic structure encompassing 7-alkoxy and 8-amide variations. While the specific 7-methoxy-8-(morpholine-4-carbonyl) compound is not segregated with individual IC50 values in the public abstract, the patent explicitly claims that this structural subclass exhibits potent FXIa inhibitory activity and a therapeutically useful discrepancy between anticoagulation and CYP inhibition. In contrast, the thiomorpholine analog (sulfur replacing morpholine oxygen) is predicted by internal SAR models to display altered electron distribution and H-bonding capacity, potentially reducing FXIa affinity or increasing off-target cytochrome P450 engagement [1]. Direct quantitative differentiation must be obtained through head-to-head biochemical profiling.
| Evidence Dimension | Predicted FXIa inhibitory activity and CYP inhibition selectivity |
|---|---|
| Target Compound Data | Not publicly disclosed as single-agent data; described in patent as part of group having excellent oral absorption and prolonged anticoagulation (IN201727023878A). |
| Comparator Or Baseline | Thiomorpholine analog (7-methoxy-8-(thiomorpholine-4-carbonyl)-2,3-dihydroindolizin-5(1H)-one); no public data located. |
| Quantified Difference | Not available; class-level inference suggests non-interchangeability due to differing amide geometries and polarity. |
| Conditions | Patent-level SAR inference based on in vitro FXIa enzymatic assay and rat pharmacokinetic models. |
Why This Matters
For procuring agents in anticoagulant discovery, selecting the morpholine over the thiomorpholine amide is justified by the patent's explicit focus on this subclass for achieving the desired therapeutic window, but confirmatory comparative data should be requested from the vendor or generated independently.
- [1] Dihydroindolizinone derivative. IN Patent Application IN201727023878A. Filed 2017-07-07. Tanaka M, Kondo T, Hirooka Y, Nishiyama T, Hiramatsu A, Koda T, Kouyama S. View Source
